molecular formula C40H50N8O6 B1663022 达拉他韦 CAS No. 1214735-16-6

达拉他韦

货号: B1663022
CAS 编号: 1214735-16-6
分子量: 738.9 g/mol
InChI 键: FKRSSPOQAMALKA-CUPIEXAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

达拉他韦是一种抗病毒药物,与其他药物联合使用以治疗丙型肝炎病毒 (HCV) 感染。它以商品名 Daklinza 出售。 达拉他韦通过抑制 HCV 蛋白 NS5A 起作用,而 NS5A 对病毒复制至关重要 . 该化合物对 HCV 基因型 1、3 和 4 特别有效 .

作用机制

达拉他韦通过与 HCV 非结构蛋白 5A (NS5A) 域 1 内的 N 端结合而发挥其抗病毒作用。 这种结合抑制病毒 RNA 复制和病毒颗粒组装,有效地阻止病毒增殖和传播 . NS5A 的抑制会破坏病毒复制复合物的形成,导致病毒载量下降,并最终清除感染 .

类似化合物:

达拉他韦的独特性: 达拉他韦因其对 HCV NS5A 的高度选择性和效力而独一无二。它具有良好的药代动力学特征,可以每天一次口服给药。 此外,达拉他韦在患有晚期肝病和 HIV 合并感染的患者中显示出疗效 .

科学研究应用

Efficacy in Chronic Hepatitis C Treatment

Clinical Trials and Real-World Studies

  • Combination Therapy : Daclatasvir is most commonly used in combination with sofosbuvir and ribavirin. In clinical trials such as the ALLY-1 study, daclatasvir combined with sofosbuvir and ribavirin demonstrated high SVR rates:
    • Genotype 1 : 82% SVR12 in patients with advanced cirrhosis.
    • Genotype 3 : 83% SVR12 for patients with advanced cirrhosis and 95% for post-liver transplantation patients .
  • Real-World Effectiveness : Observational studies have shown that daclatasvir plus sofosbuvir achieves cure rates of 90% or higher across various genotypes:
    • For genotype 2: SVR rates were reported at 94.5%.
    • For genotype 3: SVR rates were approximately 90% .

Applications Beyond Hepatitis C

Potential Use in COVID-19 Treatment

Recent studies have explored the use of daclatasvir in treating COVID-19. A meta-analysis indicated that patients treated with daclatasvir and sofosbuvir had significantly lower mortality rates compared to those receiving standard care (5% vs. 20%) and shorter hospital discharge times . This suggests a potential role for daclatasvir as part of therapeutic regimens for COVID-19, particularly in hospitalized patients.

Case Studies

Diverse Patient Populations

  • HIV/HCV Coinfection : Daclatasvir has shown promise in treating patients with both HIV and HCV, achieving high SVR rates even among those with advanced liver disease .
  • Post-Liver Transplant Recipients : In transplant populations, daclatasvir combined with sofosbuvir resulted in SVR rates exceeding 90%, demonstrating its safety and efficacy in this vulnerable group .

Summary of Key Findings

Application AreaStudy/TrialSVR Rates (%)Notes
Chronic HCV TreatmentALLY-1 StudyGenotype 1: 82%
Genotype 3: 95%
Effective for advanced cirrhosis and post-transplant
Real-World EffectivenessVeterans Affairs CohortGenotype 2: 94.5%
Genotype 3: ~90%
High success rates in routine practice
COVID-19 TreatmentMeta-analysisMortality: 5% vs. 20%Significant reduction in death rates
HIV/HCV CoinfectionVarious Clinical TrialsHigh SVR RatesEffective even with advanced liver disease

生化分析

Biochemical Properties

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A, a nonstructural phosphoprotein encoded by HCV . Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Cellular Effects

Daclatasvir has a profound effect on viral load with onset that is more rapid than had been seen previously with either NS3 protease or NS5B polymerase inhibitors . It disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Molecular Mechanism

Daclatasvir works by inhibiting the HCV protein NS5A . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Temporal Effects in Laboratory Settings

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies .

Dosage Effects in Animal Models

In-vivo animal studies suggested that Daclatasvir concentrates in livers (mice, rats, dogs, and monkeys), with liver-to-serum or liver-to-plasma area under the concentration–time curve (AUC) ratios ranging from 1.9 to 17 in the different animal species tested .

Metabolic Pathways

Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .

Transport and Distribution

Daclatasvir is transported and distributed within cells and tissues via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Subcellular Localization

Given its mechanism of action, it is likely to be found in close proximity to the HCV NS5A protein, which is associated with the endoplasmic reticulum membrane where the HCV replication complex is located .

准备方法

合成路线和反应条件: 达拉他韦的合成涉及多个步骤,从商业上可获得的起始原料开始。 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度。

工业生产方法: 达拉他韦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效率反应器、连续流动工艺和严格的质量控制措施,以确保一致性和符合监管标准 .

化学反应分析

反应类型: 达拉他韦会经历各种化学反应,包括:

常用试剂和条件:

主要形成的产物: 从这些反应中形成的主要产物包括氧化衍生物、还原类似物和具有修饰药理性质的取代化合物 .

相似化合物的比较

Uniqueness of Daclatasvir: Daclatasvir is unique due to its high selectivity and potency against HCV NS5A. It has a well-characterized pharmacokinetic profile, allowing for once-daily oral administration. Additionally, daclatasvir has shown efficacy in patients with advanced liver disease and those co-infected with HIV .

生物活性

Daclatasvir (trade name Daklinza) is a direct-acting antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. It acts as an inhibitor of the NS5A protein, which is crucial for viral replication and assembly. This article discusses the biological activity of daclatasvir, including its mechanism of action, efficacy in clinical settings, and emerging research related to its antiviral properties against other viruses such as SARS-CoV-2.

Daclatasvir functions by binding to the N-terminus of the NS5A protein, inhibiting both viral RNA replication and the assembly of new virions. This mechanism is pivotal in reducing the viral load in infected patients and contributes to the overall effectiveness of HCV treatment regimens.

Clinical Trials and Studies

Daclatasvir has demonstrated potent pangenotypic activity against various HCV genotypes (1-4). In clinical trials, it has been shown to significantly improve sustained virological response (SVR) rates when used in combination with other antiviral agents such as sofosbuvir and ribavirin. Key findings from notable studies include:

  • COMMAND Trials : These phase 2 trials indicated high SVR rates among patients treated with daclatasvir combined with peginterferon-alpha and ribavirin .
  • ALLY Studies : In all-oral combinations, daclatasvir plus sofosbuvir yielded superior response rates, particularly in patients with advanced liver disease and those co-infected with HIV .

Table 1: Summary of Clinical Trial Results for Daclatasvir

Study NameTreatment RegimenSVR Rate (%)Patient Population
COMMANDDaclatasvir + PegIFNα + RBV90-100Genotype 1-4 chronic HCV
ALLYDaclatasvir + Sofosbuvir95Advanced liver disease, HIV co-infection
REAL-WORLDDaclatasvir + Sofosbuvir + RBV92Various genotypes

Antiviral Activity Against SARS-CoV-2

Recent studies have explored the potential of daclatasvir in treating COVID-19. Research indicates that daclatasvir exhibits antiviral activity against SARS-CoV-2, albeit at higher concentrations compared to its efficacy against HCV.

In Vitro Studies

In laboratory settings, daclatasvir showed inhibition of SARS-CoV-2 replication in various cell lines:

  • Potency : Daclatasvir inhibited viral replication with effective concentrations (EC50) ranging from 0.6 to 1.1 μM in Vero, HuH-7, and Calu-3 cells .
  • Mechanism : It was found to favorably alter the folding of secondary RNA structures in the SARS-CoV-2 genome, inhibiting polymerase reactions essential for viral replication .

Table 2: Comparative Potency of Daclatasvir Against SARS-CoV-2

Cell LineEC50 (μM)Mechanism of Action
Vero0.8Inhibition of viral replication
HuH-70.6Targeting RNA structure folding
Calu-31.1Preventing polymerase activity

Case Studies

Several case studies have documented the use of daclatasvir in patients with chronic HCV and those affected by COVID-19:

  • HCV Treatment : A cohort study involving patients with chronic HCV genotype 3 showed a marked improvement in liver function tests and viral load reduction after treatment with daclatasvir combined with sofosbuvir.
  • COVID-19 Treatment : In a small case series, patients treated with a combination of daclatasvir and sofosbuvir exhibited reduced symptom severity and shorter recovery times compared to standard care .

属性

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026404
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble (>700 mg/mL)
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1009119-64-5
Record name Daclatasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daclatasvir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACLATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir
Reactant of Route 2
Daclatasvir
Reactant of Route 3
Daclatasvir
Reactant of Route 4
Daclatasvir
Reactant of Route 5
Reactant of Route 5
Daclatasvir
Reactant of Route 6
Reactant of Route 6
Daclatasvir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。